

An In-depth Technical Guide to the Spectroscopic Data of 1,6-Cyclodecanediol

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Compound of Interest

Compound Name: 1,6-Cyclodecanediol

Cat. No.: B15475961

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **1,6-cyclodecanediol** (CAS No: 32453-08-0), a macrocyclic diol. While complete, experimentally verified datasets for this specific compound are not readily available in public spectral databases, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its chemical structure and comparison with analogous compounds. Detailed experimental protocols for obtaining such data are also provided, along with a generalized workflow for spectroscopic analysis.

Data Presentation: Anticipated Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **1,6-cyclodecanediol**. These values are estimations derived from the analysis of similar cyclic and acyclic diols and should be confirmed by experimental data.

Table 1: Predicted ^{13}C NMR Spectral Data for **1,6-Cyclodecanediol** in CDCl_3

Carbon Atom	Predicted Chemical Shift (δ) in ppm
C1, C6 (CH-OH)	70 - 75
C2, C5, C7, C10 (CH ₂)	30 - 35
C3, C4, C8, C9 (CH ₂)	20 - 25

Table 2: Predicted ¹H NMR Spectral Data for **1,6-Cyclodecanediol** in CDCl₃

Proton(s)	Predicted Chemical Shift (δ) in ppm	Multiplicity
H1, H6 (CH-OH)	3.6 - 4.0	Multiplet
-OH	1.5 - 3.0 (variable)	Broad Singlet
-CH ₂ - (ring)	1.2 - 1.8	Multiplet

Table 3: Predicted Key IR Absorption Bands for **1,6-Cyclodecanediol**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H Stretch (Hydrogen-bonded)	3200 - 3600	Strong, Broad
C-H Stretch (sp ³ CH ₂)	2850 - 3000	Strong
C-O Stretch	1000 - 1100	Strong

Table 4: Predicted Key Mass Spectrometry Fragmentation for **1,6-Cyclodecanediol**

m/z Value	Proposed Fragment
172	[M] ⁺ (Molecular Ion)
154	[M-H ₂ O] ⁺
136	[M-2H ₂ O] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **1,6-cyclodecanediol**.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of **1,6-cyclodecanediol** is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **^1H NMR Spectroscopy:** The ^1H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Spectroscopy:** The ^{13}C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. A wider spectral width (e.g., 0-220 ppm) is used. Proton decoupling is employed to simplify the spectrum to single lines for each carbon environment. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of the ^{13}C isotope.

2.2 Infrared (IR) Spectroscopy

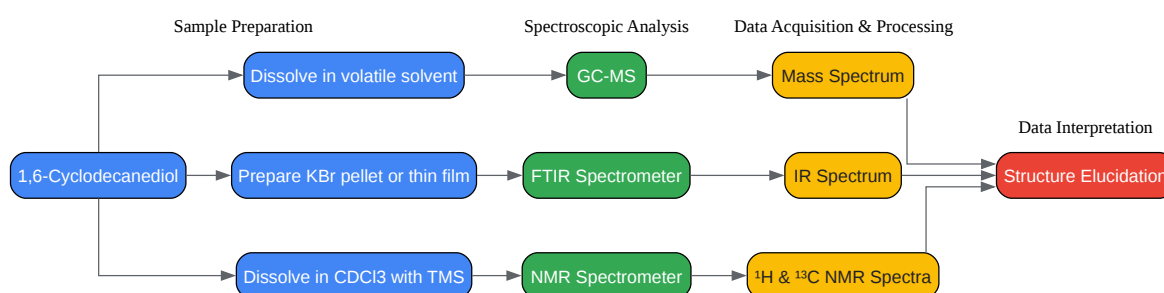
- **Sample Preparation:** A small amount of solid **1,6-cyclodecanediol** is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

2.3 Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion. For GC-MS, a dilute solution of the sample in a suitable solvent is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer. Electron Ionization (EI) is a common method for ionization, where the sample molecules are bombarded with a high-energy electron beam.
- **Mass Analysis and Detection:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion. The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio.

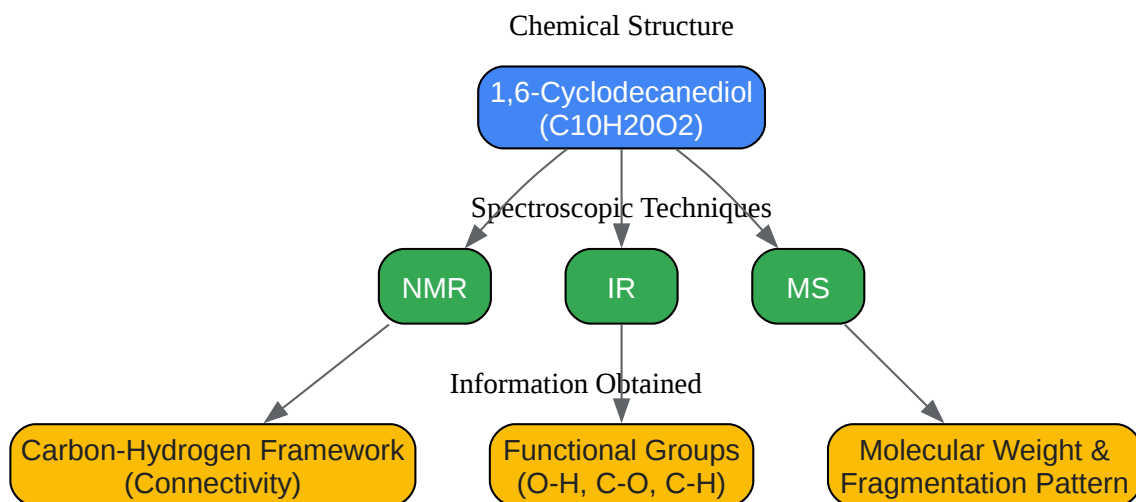
Mandatory Visualization

The following diagrams illustrate key workflows in the spectroscopic analysis of a chemical compound like **1,6-cyclodecanediol**.



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Caption: Workflow for Spectroscopic Analysis of **1,6-Cyclodecanediol**.



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Caption: Relationship between Chemical Structure and Spectroscopic Data.

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